molecular formula C19H19NO8 B11007660 2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid

2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid

Cat. No.: B11007660
M. Wt: 389.4 g/mol
InChI Key: KYVDABVJLWBRJP-LBPRGKRZSA-N
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Description

2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid is a complex organic compound with a unique structure that includes a chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid involves multiple steps. One common approach is the reaction of 7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-ol with acetic anhydride to form the acetic ester derivative. This intermediate is then reacted with butanedioic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid is unique due to its specific substitution pattern and the presence of both chromen and butanedioic acid moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H19NO8

Molecular Weight

389.4 g/mol

IUPAC Name

(2S)-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]butanedioic acid

InChI

InChI=1S/C19H19NO8/c1-9-5-13(27-8-15(21)20-12(18(24)25)7-16(22)23)17-10-3-2-4-11(10)19(26)28-14(17)6-9/h5-6,12H,2-4,7-8H2,1H3,(H,20,21)(H,22,23)(H,24,25)/t12-/m0/s1

InChI Key

KYVDABVJLWBRJP-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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